molecular formula C9H16ClNO2 B6225588 methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride CAS No. 2770359-41-4

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride

Cat. No.: B6225588
CAS No.: 2770359-41-4
M. Wt: 205.68 g/mol
InChI Key: FCJOKKFBZKIYNN-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[320]heptane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from cyclohexene derivatives.

    Formation of the Amino Group: Introduction of the amino group is achieved through amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring the process is scalable from laboratory to industrial scale while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can be compared with other bicyclic compounds such as:

    Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride: Similar structure but with the carboxylate group at a different position.

    Methyl 6-aminobicyclo[3.2.0]heptane-2-carboxylate hydrochloride: Another positional isomer with distinct chemical properties.

Uniqueness

The unique positioning of the amino and ester groups in this compound imparts specific reactivity and potential biological activity that distinguishes it from its isomers and other related compounds.

By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.

Properties

CAS No.

2770359-41-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,10H2,1H3;1H

InChI Key

FCJOKKFBZKIYNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2C1CCC2)N.Cl

Purity

95

Origin of Product

United States

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